molecular formula C5H12ClN B1477832 3-Ethylazetidine hydrochloride CAS No. 1798795-28-4

3-Ethylazetidine hydrochloride

Cat. No.: B1477832
CAS No.: 1798795-28-4
M. Wt: 121.61 g/mol
InChI Key: SUWKEIQFVFSWDL-UHFFFAOYSA-N
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Description

3-Ethylazetidine hydrochloride is a chemical compound with the molecular formula C5H12ClN . It is a solid substance and is used for research and development purposes .


Synthesis Analysis

The synthesis of azetidines, including this compound, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of this compound consists of a four-membered ring with one nitrogen atom . The molecular weight is 121.61 g/mol . The InChI code is 1S/C6H10N2.ClH/c1-2-6 (3-7)4-8-5-6;/h8H,2,4-5H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 121.61 g/mol . The InChI code is 1S/C6H10N2.ClH/c1-2-6 (3-7)4-8-5-6;/h8H,2,4-5H2,1H3;1H .

Scientific Research Applications

Synthesis of Functionalized Azetidines

The utility of 3-bromo-3-ethylazetidines in synthesizing a wide range of functionalized azetidines has been demonstrated. These compounds have been used to prepare 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. Moreover, 3-bromo-3-ethylazetidines serve as precursors for synthesizing 3-ethylideneazetidines, which are pivotal in creating novel functionalized azetidines and spirocyclic azetidine building blocks, highlighting their significance in medicinal chemistry and drug design (Stankovic et al., 2013).

Antiproliferative Activity and Enzyme Inhibition

Research on 3,3-diethylazetidine-2,4-dione-based thiazoles revealed their role as potent human neutrophil elastase inhibitors, with nanomolar range inhibitory activities. These compounds, especially 3c and 3e, demonstrated high stability under physiological conditions and significant antiproliferative activity against various human cancer cell lines. Their ability to induce cell cycle arrest and apoptosis suggests potential applications in cancer therapy and the treatment of diseases involving immunoreactive human neutrophil elastase production (Donarska et al., 2022).

Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride

The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride showcases the adaptability of azetidine derivatives in synthesizing compounds with potential biological activities. This compound was produced from 2-thiol-2-thiazoline through various chemical transformations, yielding a product with high purity and potential for industrialization (Zhang Zhi-bao, 2011).

Safety and Hazards

3-Ethylazetidine hydrochloride should be handled with care. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and to avoid breathing dust, fume, gas, mist, vapors, or spray . In case of skin contact, wash with plenty of water and get medical help if skin irritation occurs . If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Future Directions

Azetidines, including 3-Ethylazetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The well-defined, three-dimensional structure of these sp3-rich scaffolds not only provides access to unique chemical space but is also correlated to improved pharmacokinetic properties and toxicological benefits . Future research will likely focus on further exploring the synthesis, reactivity, and application of azetidines .

Properties

IUPAC Name

3-ethylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-5-3-6-4-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWKEIQFVFSWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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